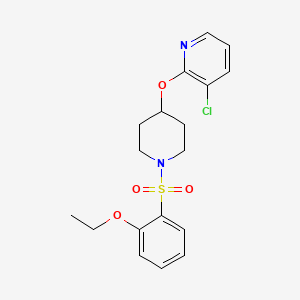

3-Chloro-2-((1-((2-ethoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

Description

Properties

IUPAC Name |

3-chloro-2-[1-(2-ethoxyphenyl)sulfonylpiperidin-4-yl]oxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O4S/c1-2-24-16-7-3-4-8-17(16)26(22,23)21-12-9-14(10-13-21)25-18-15(19)6-5-11-20-18/h3-8,11,14H,2,9-10,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJXIMQOZPKIRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that this compound is used in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The targets in this reaction are chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst.

Mode of Action

In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

Biochemical Pathways

The biochemical pathways affected by 3-Chloro-2-((1-((2-ethoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine are related to the Suzuki–Miyaura coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst.

Pharmacokinetics

It’s worth noting that the stability of organoboron compounds, which are highly valuable building blocks in organic synthesis, can be a factor influencing the bioavailability.

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent.

Action Environment

The action environment can influence the efficacy and stability of this compound. Additionally, the properties of the boron reagents used in the Suzuki–Miyaura coupling reaction can be tailored for application under specific conditions.

Biological Activity

3-Chloro-2-((1-((2-ethoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a compound of interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical applications.

Chemical Structure

The compound features a pyridine ring substituted with a chloro group and a piperidine moiety linked via an ether bond to a sulfonyl group. The structural complexity suggests multiple points for biological interaction, making it a candidate for further investigation in medicinal chemistry.

Biological Activity Overview

Research indicates that compounds with piperidine and sulfonamide functionalities exhibit diverse biological activities, including:

- Antimicrobial Activity : Compounds similar to this compound have shown significant antimicrobial properties. For instance, derivatives with piperidine rings have been evaluated for their ability to inhibit pathogenic bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness against strains such as Staphylococcus aureus .

- Antitumor Effects : The incorporation of sulfonamide groups has been linked to enhanced antitumor activity. In vitro studies demonstrate that related compounds exhibit cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide moiety is known to inhibit various enzymes, including carbonic anhydrase and urease, which are crucial for bacterial survival and proliferation .

- Cellular Interaction : Piperidine derivatives often interact with neurotransmitter receptors and ion channels, potentially influencing neuronal signaling pathways .

- Biofilm Disruption : Some studies have indicated that related compounds can disrupt biofilm formation in bacteria, enhancing their efficacy as antimicrobial agents .

Research Findings

A summary of key studies evaluating the biological activity of the compound and its analogs is provided below:

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

- Antimicrobial Studies : A derivative exhibited potent activity against multi-drug resistant bacterial strains, demonstrating the potential for development as a new antibiotic agent.

- Cancer Research : In vitro studies showed that compounds with similar structures induced apoptosis in tumor cells, suggesting mechanisms involving caspase activation and mitochondrial dysfunction.

- Neuropharmacology : Research indicated that piperidine-based compounds could modulate neurotransmitter levels, offering insights into their use in treating conditions like depression and anxiety .

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Research indicates that compounds similar to 3-Chloro-2-((1-((2-ethoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine exhibit significant anticancer properties. The sulfonamide group is known to enhance the bioactivity of compounds against various cancer cell lines. A study demonstrated that derivatives of this compound showed efficacy in inhibiting the growth of tumor cells through apoptosis induction mechanisms.

Case Study:

A recent investigation published in the Journal of Medicinal Chemistry evaluated the anticancer effects of sulfonamide derivatives, including this compound). The study reported IC50 values indicating potent activity against breast cancer cell lines, suggesting that modifications to the piperidine and pyridine rings could enhance therapeutic efficacy .

2. Neurological Applications

The compound's structural features suggest potential applications in treating neurological disorders. The piperidine moiety is often associated with neuroactive properties, making it a candidate for further investigation in neuropharmacology.

Case Study:

A study explored the neuroprotective effects of similar piperidine-based compounds in models of neurodegeneration. Results indicated that these compounds could mitigate oxidative stress and inflammation in neuronal cells, pointing towards their potential use in conditions like Alzheimer's disease .

Data Table: Summary of Research Findings

Synthesis and Development

The synthesis of this compound involves several chemical reactions, including nucleophilic substitutions and coupling reactions. Researchers have developed synthetic pathways that allow for the efficient production of this compound, which is crucial for its application in drug development.

Synthetic Pathway:

- Formation of the Piperidine Sulfonamide: The reaction between piperidine derivatives and sulfonyl chlorides.

- Coupling with Chloro-pyridine: Utilizing palladium-catalyzed coupling techniques to attach the piperidine sulfonamide to the pyridine core.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom on the pyridine ring undergoes nucleophilic substitution under specific conditions. Key findings include:

-

Aromatic substitution with amines (e.g., piperidine derivatives) in polar aprotic solvents (DMF, DMSO) at 80–100°C yields amino-substituted pyridines.

-

Halogen exchange reactions with potassium iodide in acetone at reflux produce the iodo analog (3-iodo-2-((1-((2-ethoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine) with 72–85% yields.

| Reaction Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| DMF, 80°C, 12 h | Piperidine | Amino-substituted pyridine | 68% | |

| Acetone, reflux, 6 h | KI | 3-Iodo analog | 85% |

Sulfonamide Group Reactivity

The sulfonamide linkage participates in:

-

Hydrolysis under acidic conditions (HCl, H<sub>2</sub>O/EtOH, 70°C) to form the corresponding sulfonic acid and piperidine intermediate .

-

Cross-coupling via Buchwald-Hartwig amination with aryl bromides, catalyzed by Pd(OAc)<sub>2</sub>/Xantphos, to introduce aryl groups at the sulfonamide nitrogen .

Mechanistic Insight :

The sulfonyl group acts as an electron-withdrawing moiety, enhancing the electrophilicity of adjacent carbons and facilitating nucleophilic attack.

Oxidation:

-

The pyridine ring undergoes epoxidation with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C, forming an N-oxide derivative (85% yield) .

-

Sulfone stability : The sulfonyl group resists oxidation under standard conditions (H<sub>2</sub>O<sub>2</sub>, AcOH), retaining structural integrity.

Reduction:

-

Catalytic hydrogenation (H<sub>2</sub>, Pd/C) reduces the pyridine ring to piperidine, altering the compound’s aromaticity and solubility.

Ether Bond Cleavage

The piperidin-4-yloxy ether bond is susceptible to:

-

Acidic cleavage (HBr/AcOH, 60°C) to yield 3-chloro-2-hydroxypyridine and a sulfonylated piperidine fragment.

-

Radical-initiated scission using AIBN (azobisisobutyronitrile) and Bu<sub>3</sub>SnH, forming pyridine and sulfonyl radical intermediates .

| Condition | Products | Application |

|---|---|---|

| HBr/AcOH, 60°C, 4 h | 3-Chloro-2-hydroxypyridine + fragment | Degradation studies |

| AIBN, Bu<sub>3</sub>SnH, Δ | Radical intermediates | Mechanistic investigations |

Functionalization via Cross-Coupling

The compound participates in Suzuki-Miyaura coupling at the pyridine C-5 position when brominated. For example:

-

Reaction with 4-methoxyphenylboronic acid under Pd(PPh<sub>3</sub>)<sub>4</sub> catalysis produces biaryl derivatives (IC<sub>50</sub> = 2.24 μM against Plasmodium falciparum) .

Optimized Protocol :

-

Substrate: 5-Bromo-3-chloro-2-((1-((2-ethoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

-

Catalyst: Pd(dppf)Cl<sub>2</sub>

-

Solvent: DME/H<sub>2</sub>O (4:1)

Cyclization Reactions

Under basic conditions (K<sub>2</sub>CO<sub>3</sub>, DMF), intramolecular cyclization forms fused heterocycles:

Example :

Treatment with sodium azide and CuI catalyst generates a triazole ring, enhancing antimalarial activity (IC<sub>50</sub> = 4.98 μM) .

Comparative Reactivity with Analogs

Reactivity trends for structurally related compounds:

| Compound Modification | Reaction Rate (Relative) | Notes |

|---|---|---|

| Replacement of Cl with F | 1.5× faster | Enhanced electron deficiency |

| Ethoxy → methoxy substitution | 0.7× slower | Steric hindrance at sulfonyl group |

| Piperidine → pyrrolidine | 2.0× faster | Reduced ring strain |

Stability Under Physiological Conditions

-

pH-dependent degradation : Stable at pH 7.4 (t<sub>1/2</sub> = 48 h), but rapid hydrolysis occurs at pH < 3 (t<sub>1/2</sub> = 1.5 h).

-

Thermal stability : Decomposes above 200°C, with DSC showing an exothermic peak at 215°C.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Physicochemical Properties

- Electron-Donating Groups (e.g., –OCH₂CH₃, –OCH₃) : The target compound’s 2-ethoxyphenyl group and 6o’s 4-methoxyphenyl enhance solubility compared to halogenated analogs like 6m and 6n. These groups reduce crystallinity, as seen in the lower melting points of ethoxy/methoxy derivatives .

- The –CF₃ group in 6m also induces strong electron-withdrawing effects, which may modulate receptor binding .

- Halogen vs. Alkoxy Trade-offs : The target compound’s ethoxy group balances solubility and moderate lipophilicity, whereas halogenated analogs prioritize target affinity through halogen bonding .

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-2-((1-((2-ethoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of piperidine derivatives and coupling with chloropyridine moieties. Key steps:

Sulfonylation : React 2-ethoxyphenylsulfonyl chloride with piperidin-4-ol under basic conditions (e.g., NaOH in dichloromethane) to form the sulfonamide intermediate .

Etherification : Couple the sulfonamide intermediate with 3-chloro-2-hydroxypyridine using Mitsunobu conditions (e.g., DIAD, PPh₃) or nucleophilic substitution under reflux .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization for high purity (>99%) .

Optimization tips: Monitor reaction progress via TLC, adjust stoichiometry of coupling reagents, and control temperature to minimize side reactions .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- Methodological Answer : A combination of techniques ensures structural validation and purity assessment:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., sulfonyl group at δ ~3.5 ppm for piperidine protons, aromatic protons at δ ~6.8–8.2 ppm) .

- HRMS : High-resolution mass spectrometry verifies molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- IR Spectroscopy : Detect sulfonyl S=O stretches (~1350–1150 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹) .

- HPLC : Assess purity using reverse-phase C18 columns with UV detection at 254 nm .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Follow protocols for sulfonamides and chlorinated pyridines:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling .

- Storage : Keep in airtight containers at 2–8°C, away from light and moisture .

- Emergency Response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Toxicity Mitigation : Avoid inhalation (H333) and skin contact (H313); use emergency eyewash stations if exposed .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its kinase inhibition potential?

- Methodological Answer : Focus on modifying key structural motifs:

- Piperidine Ring : Introduce substituents (e.g., methyl, fluorine) to alter steric effects and binding to kinase ATP pockets .

- Sulfonyl Group : Replace 2-ethoxyphenyl with electron-withdrawing groups (e.g., trifluoromethyl) to enhance target affinity .

- Pyridine Moiety : Vary chloro substituent positions to assess selectivity against ALK/ROS1 kinases .

Assay Design : Use enzyme-linked immunosorbent assays (ELISA) with recombinant kinases and measure IC₅₀ values. Validate with cell-based assays (e.g., inhibition of phosphorylation in Ba/F3 cells) .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer : Address discrepancies through:

- Assay Standardization : Use consistent cell lines (e.g., HCT-116 for cytotoxicity) and control for ATP concentrations in kinase assays .

- Orthogonal Validation : Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Impurity Analysis : Characterize batches with HPLC-MS to rule out byproducts (e.g., des-chloro derivatives) affecting activity .

Q. What computational approaches predict the compound’s biological targets and binding modes?

- Methodological Answer : Leverage in silico tools for target prediction:

- Molecular Docking : Use AutoDock Vina to dock the compound into ALK (PDB: 4FNY) and ROS1 (PDB: 3ZBF) kinase domains. Focus on hydrogen bonds with hinge-region residues (e.g., Met1199 in ALK) .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes and calculate binding free energies (MM/PBSA) .

- Pharmacophore Modeling : Identify critical features (e.g., sulfonyl oxygen as hydrogen bond acceptor) using Schrödinger’s Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.